2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide is a complex organic compound with a unique structure that combines phenoxy, benzoyl, and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,5-dimethylphenol with an appropriate benzoyl chloride to form the phenoxybenzoyl intermediate. This intermediate is then reacted with a benzofuran derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like column chromatography or recrystallization is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones: Known for their anti-HIV-1 activity.
2-methoxyethyl 4-(((3,4-dimethylphenoxy)acetyl)amino)benzoate: Used in biochemical research.
2-(2,5-dimethylphenoxy)-4-methylbenzonitrile:
Uniqueness
What sets 2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25NO4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]propanamide |
InChI |
InChI=1S/C27H25NO4/c1-16-9-11-20(12-10-16)25(29)26-24(22-7-5-6-8-23(22)32-26)28-27(30)19(4)31-21-14-17(2)13-18(3)15-21/h5-15,19H,1-4H3,(H,28,30) |
InChI Key |
XMABQDXMLZOPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)OC4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
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